molecular formula C17H14N6OS2 B3537962 N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B3537962
M. Wt: 382.5 g/mol
InChI Key: QMDFRTOSNYDACE-UHFFFAOYSA-N
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Description

N~1~-(4-Methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide: is a complex organic compound that features a benzothiazole ring, a phenyl-substituted tetrazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with acetic acid derivatives under acidic conditions.

    Synthesis of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The benzothiazole and tetrazole intermediates are then coupled through a sulfanyl-acetamide linkage. This step usually involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole or tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, N1-(4-Methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N1-(4-Methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide exerts its effects depends on its interaction with molecular targets. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In the case of anticancer activity, it might induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-Methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide: can be compared with other benzothiazole derivatives and tetrazole-containing compounds.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Tetrazole-Containing Compounds: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole.

Uniqueness

The uniqueness of N1-(4-Methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-6-5-9-13-15(11)19-16(26-13)18-14(24)10-25-17-20-21-22-23(17)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDFRTOSNYDACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

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